molecular formula C9H7BrClNO4 B1432538 Ethyl 3-Bromo-4-chloro-5-nitrobenzoate CAS No. 1503959-72-5

Ethyl 3-Bromo-4-chloro-5-nitrobenzoate

Cat. No.: B1432538
CAS No.: 1503959-72-5
M. Wt: 308.51 g/mol
InChI Key: WABNGGIFKDTJIW-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-4-chloro-5-nitrobenzoate is an organic compound with the molecular formula C9H7BrClNO4. It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Scientific Research Applications

Ethyl 3-Bromo-4-chloro-5-nitrobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: As a precursor for the synthesis of novel materials with specific properties.

Future Directions

Ethyl 3-Bromo-4-chloro-5-nitrobenzoate offers immense potential due to its unique properties . Its application ranges from pharmaceutical synthesis to material science, making it an indispensable component for innovative studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Bromo-4-chloro-5-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. The process includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Bromination: Addition of bromine to the aromatic ring.

    Esterification: Formation of the ethyl ester from the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Aminobenzoates: From reduction of the nitro group.

    Substituted Benzoates: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action for Ethyl 3-Bromo-4-chloro-5-nitrobenzoate involves its reactivity due to the presence of electron-withdrawing groups. These groups make the aromatic ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The nitro group can also participate in redox reactions, altering the compound’s chemical properties.

Comparison with Similar Compounds

  • Ethyl 3-Bromo-5-nitrobenzoate
  • Ethyl 4-Chloro-3-nitrobenzoate
  • Ethyl 3-Bromo-4-nitrobenzoate

Uniqueness: Ethyl 3-Bromo-4-chloro-5-nitrobenzoate is unique due to the specific combination of bromine, chlorine, and nitro groups on the benzoate structure. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

ethyl 3-bromo-4-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABNGGIFKDTJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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